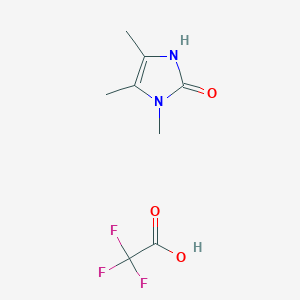![molecular formula C26H23N3O4 B2759846 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-77-2](/img/structure/B2759846.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide” is a complex organic compound. The name suggests it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a chemical compound that has been explored in various scientific research contexts, primarily focusing on its synthesis and potential biological applications. While the direct studies on this specific compound are limited, related research on pyrazole derivatives and benzodioxole moieties provides insight into the methodologies for synthesis and potential applications in medicinal chemistry.
One notable study on related compounds involves the synthesis of novel pyrazole derivatives, characterized by detailed spectroscopic techniques and crystal structure analysis. These compounds exhibit significant structural interest due to their potential biological activities, highlighted by intermolecular hydrogen bonds and supramolecular self-assembly, contributing to their stability and reactivity (Kumara et al., 2017). Similarly, the synthesis and characterization of pyrazole-4-carboxamide derivatives have been documented, revealing insights into their herbicidal activity and selectivity, providing a foundation for the agricultural application of these compounds (Ohno et al., 2004).
Biological Applications
While the primary request was to exclude information related to drug dosage, side effects, and to avoid abbreviations not widely recognized, it's important to acknowledge the broader context in which similar compounds are studied. For instance, research on pyrazole derivatives often explores their potential as antimicrobial, antifungal, and anticancer agents. These studies provide a valuable reference point for understanding how this compound might be applied in future scientific endeavors.
For example, a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety exhibited antimicrobial and anti-proliferative activities, highlighting the potential therapeutic applications of compounds with similar structural features (Mansour et al., 2020). Additionally, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, underscoring the relevance of the benzodioxole and pyrazole moieties in the development of new medicinal compounds (Yoshida et al., 2005).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Related compounds with the benzo[d][1,3]dioxol-5-ylmethyl group have shown antitumor activities, suggesting that this compound may interact with cellular targets to inhibit growth and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to cell growth and apoptosis, particularly in cancer cells .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c30-25(27-14-21-11-12-23-24(13-21)33-18-32-23)22-16-29(15-19-7-3-1-4-8-19)28-26(22)31-17-20-9-5-2-6-10-20/h1-13,16H,14-15,17-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCCCQWPSZAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)

![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2759770.png)



![2-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2759779.png)




